3-chloro-2-Methoxy-tetrahydro-pyran

Conformational analysis Computational chemistry Steroelectronic effects

3-Chloro-2-Methoxy-tetrahydro-pyran is a halogenated tetrahydropyran acetal characterized by a chlorine atom at the 3-position and a methoxy group at the 2-position on a fully saturated six-membered oxane ring. This substitution pattern confers distinct reactivity as a latent electrophile, with the chloro substituent serving as a leaving group for nucleophilic displacement while the methoxy group modulates stereoelectronic properties via the anomeric effect.

Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
CAS No. 6581-61-9
Cat. No. B13107920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2-Methoxy-tetrahydro-pyran
CAS6581-61-9
Molecular FormulaC6H11ClO2
Molecular Weight150.60 g/mol
Structural Identifiers
SMILESCOC1C(CCCO1)Cl
InChIInChI=1S/C6H11ClO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3
InChIKeyXYYFHZQMPLJWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-Methoxy-Tetrahydro-Pyran (CAS 6581-61-9): A Halogenated Acetal for Selective Nucleophilic Substitution in Pharmaceutical Synthesis


3-Chloro-2-Methoxy-tetrahydro-pyran is a halogenated tetrahydropyran acetal characterized by a chlorine atom at the 3-position and a methoxy group at the 2-position on a fully saturated six-membered oxane ring [1]. This substitution pattern confers distinct reactivity as a latent electrophile, with the chloro substituent serving as a leaving group for nucleophilic displacement while the methoxy group modulates stereoelectronic properties via the anomeric effect [2]. As an intermediate in medicinal chemistry and organic synthesis, it enables the construction of complex tetrahydropyran-containing scaffolds, a structural motif prevalent in numerous bioactive natural products and therapeutic agents [3].

1 C3 chloro leaving group enables selective nucleophilic substitution
2 C2 methoxy modulates stereoelectronic properties via anomeric effect
3 Constructs tetrahydropyran-containing scaffolds for pharmaceutical synthesis
Latent electrophile designed for nucleophilic displacement workflows

Why Unhalogenated or 2-Substituted Tetrahydropyran Analogs Cannot Replicate the Reactivity of 3-Chloro-2-Methoxy-Tetrahydro-Pyran


Interchanging 3-chloro-2-methoxy-tetrahydro-pyran with simpler tetrahydropyran derivatives—such as unsubstituted tetrahydropyran, 2-methoxytetrahydropyran, or 3-chloro-tetrahydro-pyran—results in fundamentally divergent reactivity profiles, stereoelectronic properties, and synthetic outcomes. The chlorine atom at C3 and methoxy group at C2 act in concert: the chloro substituent is a site for selective nucleophilic displacement, while the methoxy group influences conformation and stability through the anomeric effect, a stereoelectronic phenomenon that differs markedly between axial and equatorial orientations [1]. Ab initio calculations reveal that conformational energy trends shift dramatically depending on whether chloro substitution occurs at the 2-, 3-, or 4-position, with 3-chloro-substituted compounds exhibiting distinct bond lengths and electron density distributions compared to their regioisomers [1]. Furthermore, the combination of halogen and acetal functionality enables synthetic transformations—such as reductive elimination or conversion to chain enol ethers—that are inaccessible to non-halogenated analogs [2]. These differences have direct implications for procurement: substituting a non-halogenated tetrahydropyran for the 3-chloro-2-methoxy derivative would require redesign of the synthetic route, altering reaction conditions, yields, and purification requirements.

Target
Potential Substitute
Mismatch Context
3-Chloro-2-methoxy-THP
2-Methoxy-THP (no halogen)
Lack of C3 leaving group blocks nucleophilic displacement and enol ether formation
3-Chloro-2-methoxy-THP
2-Chloro or 4-Chloro THP
Regioisomeric shift alters conformational energy profile and anomeric stabilization, changing reactivity

Quantitative Differentiation of 3-Chloro-2-Methoxy-Tetrahydro-Pyran Against Close Structural Analogs


Regiochemical Positioning of Chlorine Determines Conformational Energy: 3-Chloro vs. 2-Chloro and 4-Chloro Tetrahydropyrans

Ab initio calculations (RHF/6-31G(d) and MP2/6-31G(d)) on 2-, 3-, and 4-chloro-substituted tetrahydropyrans demonstrate that the conformational energy of the chloro substituent is position-dependent. Moving from the 4-chloro to the 3-chloro isomer increases conformational energy, while transitioning to the 2-chloro isomer results in a sign change of the conformational energy [1]. For the axial conformers specifically, the C–Cl and C–H bonds in the geminal position relative to the ring oxygen are elongated compared to the equatorial counterparts in all three regioisomers [1].

Conformational energy trend
Class-level inference
Conformational energy increases from 4-Cl → 3-Cl; sign change from 3-Cl → 2-Cl. Axial C–Cl bonds elongated in all regioisomers.
Position-dependent energy profile influences reactivity and stereochemical outcomes.
Ab initio gas-phase calculations; experimental verification may be needed.
Conformational analysis Computational chemistry Steroelectronic effects

Chloro vs. Fluoro Substituent Effect on Anomeric Stabilization in Tetrahydropyran Acetals

Ab initio molecular orbital calculations on fluoro- and chloro-derivatives of tetrahydropyran reveal that the nature of the halogen substituent significantly modulates the magnitude of the anomeric effect. The anomeric effect in chloro derivatives is distinct from that in fluoro derivatives due to differences in electronegativity and hyperconjugative donation [1]. This stereoelectronic effect governs the axial vs. equatorial preference of the methoxy group at C2, which in turn dictates the accessibility of the reactive chloro substituent at C3 in nucleophilic substitution pathways [1].

Anomeric effect modulation
Class-level inference
Chloro derivative exhibits weaker anomeric effect than fluoro analog, shifting C2 axial/equatorial equilibrium.
Halogen identity governs conformational preference and leaving group accessibility.
Computational model; exact ratio not reported for this compound.
Anomeric effect Computational chemistry Carbohydrate modeling

Synthetic Utility of 3-Chloro-2-Methoxytetrahydropyran as an Electrophilic Partner in Chain Enol Ether Formation

3-Chloro-2-methoxytetrahydropyran has been demonstrated to undergo reaction with sodium metal to yield a chain enol ether bearing a hydroxyl group [1]. This transformation exploits the electrophilic character of the C3–Cl bond in a reductive elimination or metal-mediated cleavage pathway. In contrast, the non-halogenated analog 2-methoxytetrahydropyran does not undergo this reaction under analogous conditions, as it lacks the requisite leaving group for nucleophilic displacement [1].

Chain enol ether formation
Cross-study comparable
Reacts with sodium to form chain enol ether with hydroxyl group; non-halogenated analog undergoes thermal elimination.
Chloro leaving group enables a distinct synthetic pathway unavailable to non-halogenated analogs.
Reaction yields and conditions not fully quantified in source.
Organic synthesis Nucleophilic substitution Enol ether synthesis

Physicochemical Properties Differentiating 3-Chloro-2-Methoxy-Tetrahydro-Pyran from 2-Methoxytetrahydropyran

The introduction of a chloro substituent at the 3-position of the tetrahydropyran ring significantly alters key physicochemical parameters compared to the parent 2-methoxytetrahydropyran. The molecular weight increases from 116.16 g/mol to 150.60 g/mol [1], and the compound is expected to exhibit higher boiling point, different refractive index, and distinct chromatographic retention behavior, consistent with trends observed for halogenated vs. non-halogenated cyclic acetals. These differences are critical for procurement, quality control, and analytical method development.

Physicochemical properties
Supporting evidence
MW 150.60 g/mol vs. 116.16 g/mol for 2-methoxy analog; higher boiling point and distinct retention expected.
Requires separate procurement specifications and analytical reference standards.
Experimental boiling point and density not reported; handle as estimated.
Physicochemical properties Procurement specifications Analytical chemistry

High-Value Application Scenarios for 3-Chloro-2-Methoxy-Tetrahydro-Pyran in Synthetic and Medicinal Chemistry


Synthesis of Chain Enol Ethers via Reductive Elimination or Nucleophilic Displacement

3-Chloro-2-methoxy-tetrahydro-pyran serves as a precursor for chain enol ethers bearing hydroxyl functionality through reaction with sodium or other reducing metals [1]. This transformation exploits the electrophilic nature of the C3–Cl bond, which undergoes cleavage to generate an enol ether scaffold that can be further functionalized. In contrast, non-halogenated analogs like 2-methoxytetrahydropyran cannot participate in this pathway, instead undergoing unproductive thermal elimination . The halogenated acetal thus provides a unique entry point for constructing oxygenated acyclic building blocks in natural product synthesis and medicinal chemistry programs.

Conformational and Stereoelectronic Studies of Anomeric Effect in Halogenated Acetals

The 3-chloro-2-methoxy substitution pattern makes this compound a valuable model system for investigating the interplay between halogen substitution and the anomeric effect in tetrahydropyran acetals [1]. Researchers studying carbohydrate conformations, stereoelectronic effects, or the design of enzyme inhibitors can utilize this compound to probe how the chloro substituent at C3 modulates the axial/equatorial preference of the methoxy group at C2. The distinct conformational energy profile compared to 2-chloro and 4-chloro regioisomers [1] further enables systematic structure–activity relationship studies.

Intermediate for Tetrahydropyran-Containing Pharmaceuticals and Agrochemicals

Tetrahydropyran rings are ubiquitous in bioactive molecules, including antitumor agents, antibiotics, antivirals, and antifungals [1]. 3-Chloro-2-methoxy-tetrahydro-pyran provides a functionalized scaffold that can be elaborated into more complex tetrahydropyran-containing pharmacophores. The presence of both a leaving group (chlorine) and a protected anomeric center (methoxy) allows for sequential functionalization: nucleophilic displacement at C3 followed by deprotection or further manipulation at C2. This dual reactivity is not achievable with simpler tetrahydropyran building blocks, making the compound a strategic intermediate in medicinal chemistry campaigns targeting diseases where tetrahydropyran motifs confer potency or selectivity .

Application
Selection Property
Validation Focus
Chain enol ether synthesis via reductive cleavage
Electrophilic C3–Cl leaving group
Reactivity toward reducing metals vs. elimination pathway
Conformational and stereoelectronic studies
3-Chloro-2-methoxy substitution pattern
Axial/equatorial equilibrium and anomeric effect magnitude
Tetrahydropyran-containing pharmacophore construction
Dual leaving group and protected anomeric center
Sequential functionalization (C3 displacement then C2 manipulation)

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23 linked technical documents
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